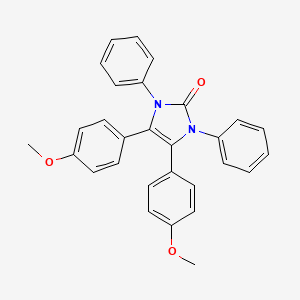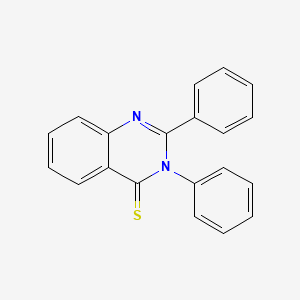
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is an organic compound that features a brominated aromatic ring and a tertiary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyphenyl-2-methylbutan-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one.
Reduction: Formation of 4-(4-methoxyphenyl)-2-methylbutan-2-ol.
Substitution: Formation of 4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The brominated aromatic ring and the tertiary alcohol group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-(4-Methoxyphenyl)-2-methylbutan-2-ol: Lacks the bromine atom, affecting its reactivity and applications.
4-(3-Methoxy-4-methoxyphenyl)-2-methylbutan-2-ol: Contains an additional methoxy group, altering its chemical properties.
Uniqueness
4-(3-Bromo-4-methoxyphenyl)-2-methylbutan-2-ol is unique due to the presence of both a brominated aromatic ring and a tertiary alcohol group
Eigenschaften
Molekularformel |
C12H17BrO2 |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
4-(3-bromo-4-methoxyphenyl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,14)7-6-9-4-5-11(15-3)10(13)8-9/h4-5,8,14H,6-7H2,1-3H3 |
InChI-Schlüssel |
LXOHRLAXJXLXHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1=CC(=C(C=C1)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


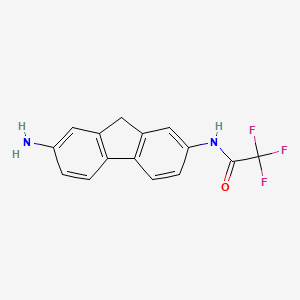

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)

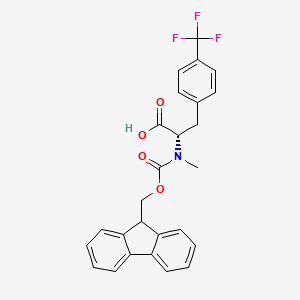



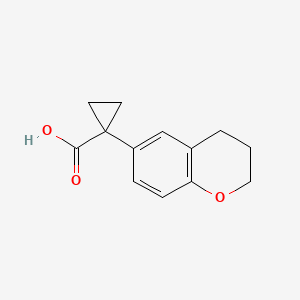
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
